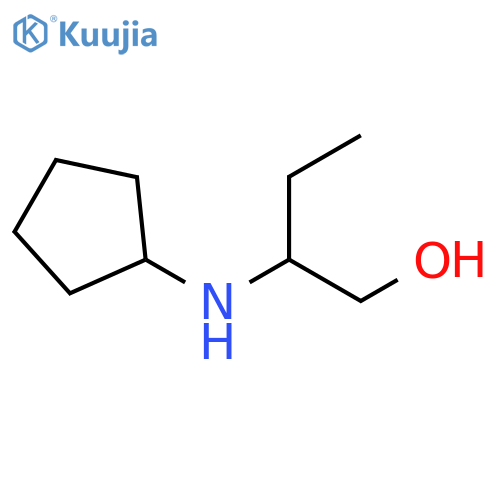Cas no 500563-13-3 (2-(cyclopentylamino)butan-1-ol)

500563-13-3 structure
商品名:2-(cyclopentylamino)butan-1-ol
2-(cyclopentylamino)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol, 2-(cyclopentylamino)-
- 2-(cyclopentylamino)butan-1-ol
-
- インチ: 1S/C9H19NO/c1-2-8(7-11)10-9-5-3-4-6-9/h8-11H,2-7H2,1H3
- InChIKey: QDNKXEFITLGCNF-UHFFFAOYSA-N
- ほほえんだ: C(O)C(NC1CCCC1)CC
2-(cyclopentylamino)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-169146-1.0g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-169146-10g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 10g |
$1778.0 | 2023-09-20 | ||
| Ambeed | A1058318-1g |
2-(Cyclopentylamino)butan-1-ol |
500563-13-3 | 95% | 1g |
$355.0 | 2023-03-11 | |
| Enamine | EN300-169146-2.5g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-169146-0.25g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 0.25g |
$381.0 | 2023-09-20 | ||
| Enamine | EN300-169146-5.0g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 5g |
$2110.0 | 2023-05-24 | ||
| Ambeed | A1058318-5g |
2-(Cyclopentylamino)butan-1-ol |
500563-13-3 | 95% | 5g |
$1031.0 | 2023-03-11 | |
| Enamine | EN300-169146-0.05g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 0.05g |
$348.0 | 2023-09-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983944-5g |
2-(Cyclopentylamino)butan-1-ol |
500563-13-3 | 95% | 5g |
¥7077.0 | 2024-04-18 | |
| Enamine | EN300-169146-0.5g |
2-(cyclopentylamino)butan-1-ol |
500563-13-3 | 0.5g |
$397.0 | 2023-09-20 |
2-(cyclopentylamino)butan-1-ol 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
500563-13-3 (2-(cyclopentylamino)butan-1-ol) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 81216-14-0(7-bromohept-1-yne)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:500563-13-3)2-(cyclopentylamino)butan-1-ol

清らかである:99%/99%
はかる:1g/5g
価格 ($):320.0/928.0